7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
. This compound belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common method includes the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with azepane to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and sulfonyl groups.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and maintenance of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial DNA from being replicated, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
7-azepan-1-yl-1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one: Another quinolone derivative with similar antibacterial properties.
Besifloxacin: A fourth-generation fluoroquinolone antibiotic with a similar structure but different substituents.
Uniqueness
7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for further research and development.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-25-14-21(30(28,29)16-8-6-7-15(23)11-16)22(27)17-12-18(24)20(13-19(17)25)26-9-4-2-3-5-10-26/h6-8,11-14H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUBRJROZAXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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